![molecular formula C6H3Br2N3 B1428739 2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1214901-64-0](/img/structure/B1428739.png)
2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
“2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the IUPAC name 2,5-dibromo[1,2,4]triazolo[1,5-a]pyridine . It has a molecular weight of 276.92 . The 1,2,4-triazolo [1,5-a]pyrimidine (TP) heterocycle, to which this compound belongs, is known for its versatility in drug design .
Synthesis Analysis
The synthesis of 1,2,4-triazolo [1,5-a]pyrimidines, including “2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine”, has been explored in various studies . The TP heterocycle has been used in numerous applications in medicinal chemistry .
Molecular Structure Analysis
The ring system of TP is isoelectronic with that of purines, and this heterocycle has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Chemical Reactions Analysis
The TP heterocycle has found numerous applications in medicinal chemistry . For example, the metal-chelating properties of the TP ring have been exploited to generate candidate treatments for cancer and parasitic diseases . A series of 1,2,4-triazolo [1,5-a]pyrimidine derivatives was designed, synthesized, and screened for their phosphodiesterase (PDE 4B) inhibitory activity and bronchodilation ability .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” include a molecular weight of 276.92 . More detailed properties are not available in the search results.
Scientific Research Applications
Biological Activity
This compound may interact with fatty acid-binding proteins (FABPs), which are potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes. Research in this area could lead to the development of new medications or treatments .
Pharmaceutical Testing
As a reference standard in pharmaceutical testing, 2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine ensures accurate results in drug development and quality control processes. This is essential for ensuring the safety and efficacy of new drugs .
Synthetic Chemistry
In synthetic chemistry, this compound could be used in cascade transformations to synthesize other complex molecules. This has implications for creating new materials or chemicals with specific properties .
Green Chemistry
The compound’s potential for catalyst-free and additive-free synthesis under microwave conditions aligns with the principles of green chemistry. This approach minimizes waste and environmental impact while synthesizing chemicals .
Future Directions
The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties . This suggests that “2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” and other TP derivatives may continue to be of interest in drug design and medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Given the known targets of similar compounds, it can be speculated that this compound may affect pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Similar compounds have been found to exhibit various biological activities, including anticancer, antimicrobial, anti-tubercular, and adenosine antagonist effects . These effects are likely a result of the compound’s interaction with its targets and the subsequent changes in the affected biochemical pathways.
Action Environment
For instance, similar compounds have been demonstrated to be thermally stable .
properties
IUPAC Name |
2,5-dibromo-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVCETWDOYKKIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731427 | |
Record name | 2,5-Dibromo[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine | |
CAS RN |
1214901-64-0 | |
Record name | 2,5-Dibromo[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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